5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
Description
5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 3, and a 5-methoxyphenol moiety at position 2. This compound is structurally analogous to KRIBB3 (4-ethyl-5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol), a known microtubule inhibitor .
Properties
IUPAC Name |
5-methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11-17(12-4-6-13(21-2)7-5-12)18(23-19-11)15-9-8-14(22-3)10-16(15)20/h4-10,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDIYNFIYQIRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with organoboron compounds. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Chemical Reactions Analysis
5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C23H19NO6
- Molecular Weight : 405.4 g/mol
- Structural Features : The presence of methoxy groups and an oxazole ring contributes to its reactivity and biological activity.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
Anticancer Activity
Several studies have indicated that 5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol possesses anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, a study published in the Journal of Medicinal Chemistry demonstrated dose-dependent increases in apoptosis markers when cancer cells were treated with this compound.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy. Preliminary tests indicate that it exhibits significant inhibitory effects against several bacterial strains, including Staphylococcus aureus. This suggests potential applications in developing new antibiotics.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against specific bacteria | Various microbiological studies |
| Enzyme Inhibition | Inhibits target enzyme activity | Pharmacological evaluations |
Case Study 1: Antitumor Activity
In one notable study, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly increased apoptosis markers in treated cells compared to controls, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound. The findings revealed that it exhibited substantial inhibitory effects on Gram-positive bacteria, suggesting its role as a promising candidate for antibiotic development.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, such as reduced inflammation or altered cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and biological activities among related compounds:
Key Observations:
- Heterocycle Influence : The 1,2-oxazole core in the target compound and KRIBB3 is associated with microtubule inhibition, whereas triazole derivatives (e.g., ) exhibit antifungal activity. Isoxazolines (e.g., ) show neuropharmacological effects, suggesting heterocycle type dictates target specificity.
- The phenol group enables hydrogen bonding, similar to compound 2e’s interaction with MAO .
Physicochemical Properties
- Hydrogen Bonding: The phenol group in the target compound and compound 2e supports interactions with polar residues in enzymes, as seen in molecular docking studies .
Research Findings and Molecular Docking
- Compound 2e : Docked into the falcipain-2 receptor (PDB: 2Z5X), forming hydrogen bonds with Asn173 and hydrophobic interactions with Leu172 and Trp206 . Similar interactions are plausible for the target compound if targeting proteases or tubulin.
- KRIBB3 : Its microtubule inhibition suggests the oxazole-methoxyphenyl scaffold binds β-tubulin’s colchicine site, a hypothesis extendable to the target compound .
Biological Activity
5-Methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol is a complex organic compound notable for its unique structural features, including a methoxyphenyl group and an oxazole ring. This compound has garnered attention in scientific research for its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of 5-Methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 890634-42-1 |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves the formation of the oxazole ring followed by the introduction of the methoxyphenyl group. A common method includes cyclization of appropriate precursors under controlled conditions with sodium hydride as a base and dimethylformamide (DMF) as a solvent at elevated temperatures.
While the precise biological targets of 5-Methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol are not fully elucidated, preliminary studies suggest that it may interact with various biochemical pathways. The compound is hypothesized to exhibit enzyme inhibition and receptor binding activities, which could contribute to its therapeutic effects .
Anti-inflammatory Effects
In vitro studies have indicated that compounds featuring phenolic structures can demonstrate anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines . The presence of methoxy groups in this compound may enhance its lipophilicity, potentially improving its bioavailability and efficacy in reducing inflammation.
Anticancer Potential
The anticancer activity of similar oxazole-containing compounds has been documented in several studies. These compounds often induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . While direct evidence for the anticancer effects of 5-Methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol is still required, its structural characteristics suggest it may hold promise in cancer therapeutics.
Case Studies
- Case Study on Antimicrobial Activity : A study evaluated various oxazole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Compounds similar to 5-Methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol showed significant inhibition zones, indicating strong antibacterial activity .
- Case Study on Anti-inflammatory Properties : Another study focused on phenolic compounds' ability to inhibit nitric oxide production in macrophages. The results indicated that certain methoxy-substituted phenols effectively reduced inflammation markers, suggesting that similar compounds could provide therapeutic benefits in inflammatory diseases .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol?
The synthesis typically involves constructing the 1,2-oxazole core via cyclization reactions. A standard approach includes:
- Step 1 : Condensation of a β-ketoester or nitrile precursor with hydroxylamine to form the oxazole ring.
- Step 2 : Functionalization of the oxazole via Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 4-methoxyphenyl and 3-methyl groups.
- Step 3 : Deprotection or methylation of phenolic groups using reagents like methyl iodide in basic conditions. Purification is achieved via column chromatography or recrystallization, with characterization by , , and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Assigning methoxy ( ppm) and aromatic protons to confirm regiochemistry.
- X-ray Crystallography : Resolving ambiguous structural features (e.g., oxazole substitution pattern) using single-crystal diffraction. Data refinement employs SHELXL or SIR97 .
- Mass Spectrometry : HRMS or ESI-MS to verify molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifying phenolic O-H stretches () and oxazole C=N bonds () .
Q. What preliminary biological screening assays are recommended for this compound?
Initial evaluation focuses on:
- In vitro assays : Enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential) or receptor-binding studies using radioligand displacement.
- Cell viability assays : MTT or resazurin-based tests to assess cytotoxicity.
- ADME profiling : Aqueous solubility (shake-flask method) and metabolic stability in liver microsomes. Structural analogs with 5-substituted oxazole rings have shown enhanced analgesic activity, suggesting similar screening frameworks .
Advanced Questions
Q. How can crystallographic refinement resolve ambiguities in molecular conformation and intermolecular interactions?
Single-crystal X-ray analysis involves:
- Data Collection : High-resolution () data from a Bruker D8 Venture diffractometer.
- Structure Solution : Direct methods in SHELXD or SIR97 for phase determination .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks.
- Validation : PLATON for symmetry checks and Mercury for visualizing π-π stacking or hydrogen bonds (e.g., phenolic O-H···N interactions with the oxazole ring) .
Q. How can contradictory biological activity data across studies be systematically addressed?
Strategies include:
- Orthogonal Assays : Replicating results using alternative methods (e.g., surface plasmon resonance alongside enzyme inhibition).
- Structure-Activity Relationship (SAR) Analysis : Modifying the 3-methyl or 4-methoxyphenyl groups to isolate pharmacophores .
- Computational Docking : AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins, cross-referenced with crystallographic data .
Q. What role do hydrogen-bonding motifs play in the compound’s crystallographic packing and solubility?
Graph set analysis (Etter’s formalism) reveals:
- Chain motifs (C(6)) : Phenolic O-H···O interactions between adjacent molecules.
- Ring motifs (R(8)) : Methoxy-O···H-N hydrogen bonds stabilizing layered packing. These motifs influence solubility (via polar surface area) and melting point, which can be optimized by introducing halogen substituents to disrupt packing .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodologies involve:
- QSAR Models : Training datasets on logP, polar surface area, and IC values to predict bioavailability.
- Molecular Dynamics (MD) Simulations : GROMACS for simulating membrane permeability (e.g., blood-brain barrier penetration).
- Metabolite Prediction : CYP450 interaction studies using StarDrop or MetaSite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
